1-甲基-1H-苯并咪唑-2-腈

描述

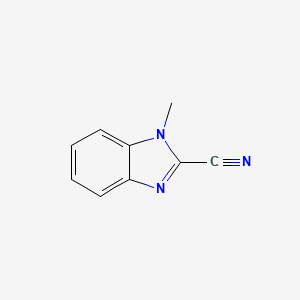

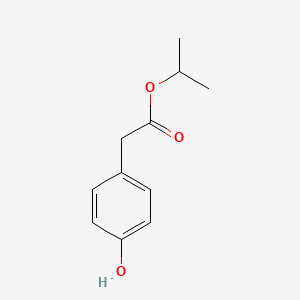

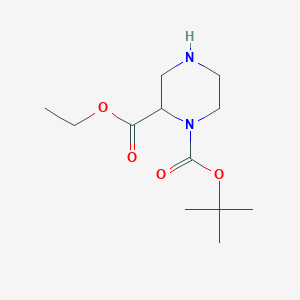

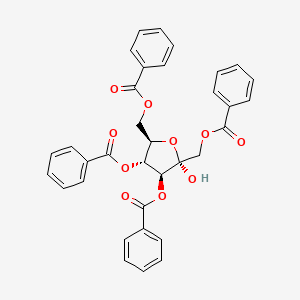

“1-methyl-1H-benzimidazole-2-carbonitrile” is a chemical compound with the molecular formula C9H7N3 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “1-methyl-1H-benzimidazole-2-carbonitrile”, often involves the use of aromatic and heteroaromatic 2-nitroamines, formic acid, iron powder, and NH4Cl . Other methods include the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Molecular Structure Analysis

The molecular structure of “1-methyl-1H-benzimidazole-2-carbonitrile” consists of a benzimidazole core with a methyl group attached to one nitrogen atom and a carbonitrile group attached to the second position of the benzimidazole ring .

科学研究应用

抗菌活性

苯并咪唑衍生物,包括 1-甲基-1H-苯并咪唑-2-腈,据报道具有强大的抗菌活性 . 例如,某些化合物被发现能抑制各种微生物的生长,如大肠杆菌、肺炎克雷伯菌、金黄色葡萄球菌、表皮葡萄球菌、白色念珠菌和黑曲霉 .

抗癌活性

苯并咪唑衍生物也因其抗癌特性而闻名 . 它们可以干扰细胞分裂过程,从而抑制癌细胞的生长 .

抗病毒活性

苯并咪唑部分与抗病毒活性相关 . 这使得 1-甲基-1H-苯并咪唑-2-腈成为开发新型抗病毒药物的潜在候选者 .

抗寄生虫活性

苯并咪唑衍生物已被用于治疗寄生虫病 . 噻苯达唑,一种苯并咪唑衍生物的发现,激发了世界各地的化学家设计、合成和筛选数千种苯并咪唑以寻找驱虫活性 .

降压活性

据报道,苯并咪唑衍生物具有降压活性 . 这表明 1-甲基-1H-苯并咪唑-2-腈可能用于开发降压药物 .

抗炎活性

苯并咪唑衍生物以其抗炎特性而闻名 . 因此,1-甲基-1H-苯并咪唑-2-腈可能用于治疗炎症 .

抗氧化活性

1H-苯并咪唑-2-基腙,可以由 1-甲基-1H-苯并咪唑-2-腈合成,据报道具有抗氧化活性 . 这表明 1-甲基-1H-苯并咪唑-2-腈可能用于开发抗氧化药物 .

稠合苯并咪唑的合成

1H-苯并咪唑-2-乙腈,包括 1-甲基-1H-苯并咪唑-2-腈,已被用作合成稠合苯并咪唑的合成子 . 这些稠合苯并咪唑具有多种生物活性,进一步扩展了 1-甲基-1H-苯并咪唑-2-腈的潜在应用 .

作用机制

Target of Action

Benzimidazole derivatives, a class of compounds to which 1-methyl-1h-benzimidazole-2-carbonitrile belongs, have been found to exhibit a broad range of biological activities . These activities suggest that benzimidazole derivatives may interact with multiple targets, including various enzymes and receptors.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some benzimidazole derivatives have been found to inhibit key enzymes, thereby disrupting essential biochemical pathways .

Biochemical Pathways

Given the diverse biological activities of benzimidazole derivatives, it is likely that multiple pathways could be affected .

Result of Action

Benzimidazole derivatives have been associated with a range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .

生化分析

Biochemical Properties

Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzimidazoles have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the temporal effects of 1-methyl-1H-benzimidazole-2-carbonitrile in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently lacking. Future in vitro and in vivo studies are needed to investigate these aspects .

Metabolic Pathways

The metabolic pathways involving 1-methyl-1H-benzimidazole-2-carbonitrile are not well-characterized. Benzimidazoles are known to interact with various enzymes and cofactors

属性

IUPAC Name |

1-methylbenzimidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEGFWBPPCBOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1640255.png)